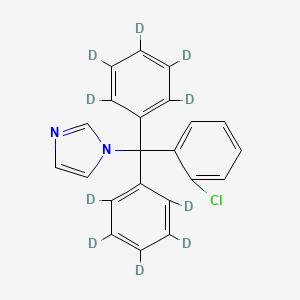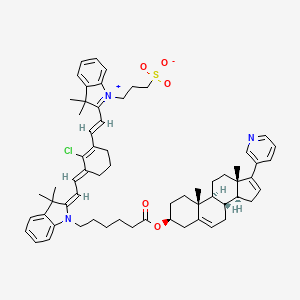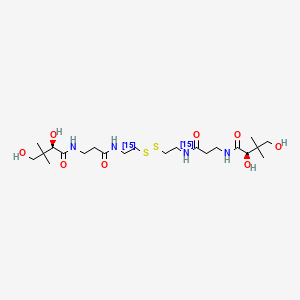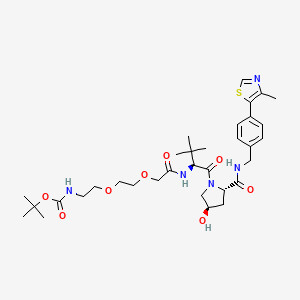
Dgk|AE-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dgk|AE-IN-5 is a compound that functions as an inhibitor of diacylglycerol kinase. Diacylglycerol kinase is an enzyme that converts diacylglycerol into phosphatidic acid, both of which are crucial signaling molecules involved in various cellular processes. The inhibition of diacylglycerol kinase by this compound has significant implications in the regulation of cellular responses, making it a compound of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dgk|AE-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学研究应用
Dgk|AE-IN-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of diacylglycerol kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the regulation of cellular processes involving diacylglycerol and phosphatidic acid.
Medicine: Investigated for its potential therapeutic applications in diseases where diacylglycerol kinase activity is dysregulated, such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting diacylglycerol kinase.
作用机制
Dgk|AE-IN-5 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition prevents the conversion of diacylglycerol into phosphatidic acid, thereby disrupting the balance of these signaling molecules. The molecular targets of this compound include the active site of diacylglycerol kinase, where it binds and blocks the enzyme’s activity. This disruption affects various cellular pathways regulated by diacylglycerol and phosphatidic acid, leading to altered cellular responses.
相似化合物的比较
Diacylglycerol Kinase Inhibitor 1: Another inhibitor of diacylglycerol kinase with a different chemical structure.
Diacylglycerol Kinase Inhibitor 2: A compound with similar inhibitory effects but varying potency and selectivity.
Uniqueness of Dgk|AE-IN-5: this compound is unique in its specific binding affinity and selectivity for diacylglycerol kinase. Its distinct chemical structure allows for targeted inhibition, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C28H33N7O3 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-8-[(2S,5R)-4-[(1S)-1-(3,3-dimethyl-2H-1,4-benzodioxin-6-yl)ethyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxoimidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C28H33N7O3/c1-17-14-34(25-22(12-30)27(36)32(6)35-15-21(9-10-29)31-26(25)35)18(2)13-33(17)19(3)20-7-8-23-24(11-20)38-28(4,5)16-37-23/h7-8,11,15,17-19H,9,13-14,16H2,1-6H3/t17-,18+,19+/m1/s1 |
InChI 键 |
CZUPZFSAXQSXNG-QYZOEREBSA-N |
手性 SMILES |
C[C@@H]1CN([C@H](CN1[C@@H](C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N |
规范 SMILES |
CC1CN(C(CN1C(C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
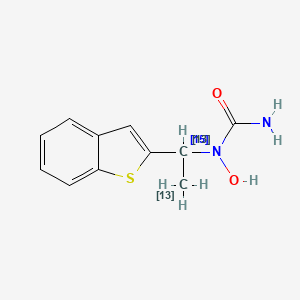
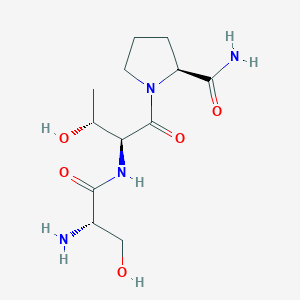

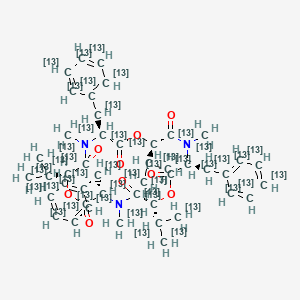
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
